2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a chlorophenyl group and a morpholino group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and morpholino groups. The final step involves the acylation of the pyrazole derivative with 2-ethoxyphenyl acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-3-morpholino-1H-pyrazole
- N-(2-ethoxyphenyl)acetamide
- 4-chlorophenyl pyrazole derivatives
Uniqueness
2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3/c1-2-31-21-6-4-3-5-20(21)25-22(29)16-28-15-19(17-7-9-18(24)10-8-17)23(26-28)27-11-13-30-14-12-27/h3-10,15H,2,11-14,16H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXPXICIRUVMBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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